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molecular formula C9H10N2OS B8534941 5-Methyl-2-(3-pyridyl)thiazolidin-4-one

5-Methyl-2-(3-pyridyl)thiazolidin-4-one

Cat. No. B8534941
M. Wt: 194.26 g/mol
InChI Key: HBJYXEMQCRRCKC-UHFFFAOYSA-N
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Patent
US04992455

Procedure details

3-(2-Hydroxyethyl)-5-methyl-2-(3-pyridyl)- thiazolidin-4-one (18.75 g, 78.7 mmol) was dissolved in methylene chloride (200 ml). Pyridine (9.55 ml, 118 mmol) was added and further, thionyl chloride (20 ml, 274 mmol) was added dropwise over 2 hours at 0 to 5° C. This reaction mixture was kept between those temperatures for 5 hours. The resulting mixture was washed with aqueous NaHCO3 and aqueous NaCl, dried, and the solvent was removed in vacuo. The residue was chromatographed on silica gel and upon recrystallization from hexane-ether, gave 2,5-cis-3-(2-chloroethyl)-5-methyl-2-(3-pyridyl)thiazolidin-4-one (7.11 g) and 2,5-2-chloroethyl)-5-methyl-2-(3-pyridyl)thiazolidin-4one (3.11 g), (51% yield).
Name
3-(2-Hydroxyethyl)-5-methyl-2-(3-pyridyl)- thiazolidin-4-one
Quantity
18.75 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
9.55 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
OCC[N:4]1[C:8](=[O:9])[CH:7]([CH3:10])[S:6][CH:5]1[C:11]1[CH:12]=[N:13][CH:14]=[CH:15][CH:16]=1.N1C=CC=CC=1.S(Cl)(Cl)=O>C(Cl)Cl>[CH3:10][CH:7]1[S:6][CH:5]([C:11]2[CH:12]=[N:13][CH:14]=[CH:15][CH:16]=2)[NH:4][C:8]1=[O:9]

Inputs

Step One
Name
3-(2-Hydroxyethyl)-5-methyl-2-(3-pyridyl)- thiazolidin-4-one
Quantity
18.75 g
Type
reactant
Smiles
OCCN1C(SC(C1=O)C)C=1C=NC=CC1
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
9.55 mL
Type
reactant
Smiles
N1=CC=CC=C1
Step Three
Name
Quantity
20 mL
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The resulting mixture was washed with aqueous NaHCO3 and aqueous NaCl
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed on silica gel and upon recrystallization from hexane-ether

Outcomes

Product
Details
Reaction Time
5 h
Measurements
Type Value Analysis
AMOUNT: MASS 7.11 g
Name
Type
product
Smiles
CC1C(NC(S1)C=1C=NC=CC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.11 g
YIELD: PERCENTYIELD 51%
YIELD: CALCULATEDPERCENTYIELD 20.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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